molecular formula C20H26N2O2S B369159 1-(2,5-Dimethylbenzenesulfonyl)-4-(3,4-dimethylphenyl)piperazine CAS No. 865591-45-3

1-(2,5-Dimethylbenzenesulfonyl)-4-(3,4-dimethylphenyl)piperazine

Cat. No.: B369159
CAS No.: 865591-45-3
M. Wt: 358.5g/mol
InChI Key: PJTAZWMMADFCKA-UHFFFAOYSA-N
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Description

1-(2,5-Dimethylbenzenesulfonyl)-4-(3,4-dimethylphenyl)piperazine is an organic compound that belongs to the class of sulfonyl piperazines This compound is characterized by the presence of a piperazine ring substituted with dimethylbenzenesulfonyl and dimethylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-Dimethylbenzenesulfonyl)-4-(3,4-dimethylphenyl)piperazine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,5-dimethylbenzenesulfonyl chloride and 3,4-dimethylphenylpiperazine.

    Reaction Conditions: The reaction is usually carried out in an organic solvent, such as dichloromethane or toluene, under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

    Catalysts and Reagents: Common catalysts and reagents used in the synthesis include base catalysts like triethylamine or pyridine to facilitate the nucleophilic substitution reaction.

    Reaction Temperature: The reaction is typically conducted at room temperature or slightly elevated temperatures (e.g., 40-60°C) to ensure optimal reaction rates.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-Dimethylbenzenesulfonyl)-4-(3,4-dimethylphenyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl or phenyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base catalyst.

Major Products Formed

    Oxidation: Formation of sulfone or sulfoxide derivatives.

    Reduction: Formation of the corresponding amine or alcohol derivatives.

    Substitution: Formation of substituted piperazine derivatives with new functional groups.

Scientific Research Applications

1-(2,5-Dimethylbenzenesulfonyl)-4-(3,4-dimethylphenyl)piperazine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,5-Dimethylbenzenesulfonyl)-4-(3,4-dimethylphenyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,5-Dimethylbenzenesulfonyl)-4-phenylpiperazine
  • 1-(2,5-Dimethylbenzenesulfonyl)-4-(4-methylphenyl)piperazine
  • 1-(2,5-Dimethylbenzenesulfonyl)-4-(3-methylphenyl)piperazine

Uniqueness

1-(2,5-Dimethylbenzenesulfonyl)-4-(3,4-dimethylphenyl)piperazine is unique due to the specific arrangement of its substituents, which can influence its chemical reactivity and biological activity. The presence of both dimethylbenzenesulfonyl and dimethylphenyl groups provides a distinct set of properties that differentiate it from other similar compounds.

Properties

IUPAC Name

1-(3,4-dimethylphenyl)-4-(2,5-dimethylphenyl)sulfonylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O2S/c1-15-5-6-17(3)20(13-15)25(23,24)22-11-9-21(10-12-22)19-8-7-16(2)18(4)14-19/h5-8,13-14H,9-12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJTAZWMMADFCKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCN(CC2)C3=CC(=C(C=C3)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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